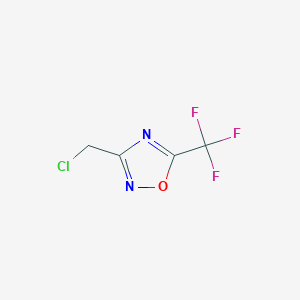

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

描述

Historical Development of Oxadiazole Chemistry

The foundation of oxadiazole chemistry traces back to the pioneering work conducted in 1884 when the 1,2,4-oxadiazole heterocycle was synthesized for the very first time by Tiemann and Krüger. During this initial period, the heterocycle was originally classified as azoxime or furodiazole, reflecting the limited understanding of heterocyclic chemistry at that time. The significance of this early discovery cannot be understated, as it laid the groundwork for what would eventually become a major class of heterocyclic compounds with diverse applications.

The development of oxadiazole chemistry experienced a notable period of dormancy following its initial discovery. The heterocycle finally captured the attention of chemists almost 80 years after its initial synthesis when photochemical rearrangement to other heterocyclic systems was observed. This renewed interest marked a turning point in oxadiazole research, leading to expanded investigations into the chemical properties and potential applications of these compounds.

Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing a significant shift toward exploring the pharmaceutical potential of these heterocycles. This period marked the beginning of systematic investigations into the biological properties of oxadiazole compounds. Twenty years later, the first commercial drug containing a 1,2,4-oxadiazole ring, known as Oxolamine, was described and introduced to the pharmaceutical market as a cough suppressant. This milestone demonstrated the practical utility of oxadiazole chemistry in drug development and established the foundation for future pharmaceutical applications.

In the subsequent 40 years following the introduction of Oxolamine, the 1,2,4-oxadiazole heterocycle has been extensively explored, resulting in a vast number of compounds exhibiting diverse biological activities. These activities encompass anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The breadth of biological activities demonstrated by oxadiazole derivatives underscores the versatility of this heterocyclic scaffold in medicinal chemistry applications.

Significance of 1,2,4-Oxadiazole Scaffold in Chemical Research

The 1,2,4-oxadiazole scaffold has garnered considerable attention in chemical research due to its unique bioisosteric properties and exceptionally wide spectrum of biological activities. This heterocyclic framework serves as a perfect foundation for novel drug development, offering medicinal chemists a versatile platform for designing compounds with specific biological targets. The interest in 1,2,4-oxadiazole biological applications has doubled in the last fifteen years, indicating the growing recognition of its potential in contemporary research.

The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions, particularly hydrogen bonding. This property makes it a particularly useful alternative when the instability of ester or amide groups is observed, such as when hydrolysis may occur. This bioisosteric relationship has proven invaluable in drug design, allowing chemists to replace metabolically labile groups with more stable oxadiazole rings while maintaining biological activity.

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit inhibitory potency against numerous important biological targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase. Additionally, these compounds show affinity to various receptors including sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors. This broad spectrum of biological targets highlights the versatility of the 1,2,4-oxadiazole scaffold in pharmaceutical research.

The agricultural sector has also recognized the potential of 1,2,4-oxadiazole derivatives, with this scaffold being one of the most extensively explored heterocycles in new pesticide discovery and development. The persistent challenge in contemporary crop protection lies in the continuous pursuit of novel nitrogen-oxygen heterocycle-containing compounds with pesticidal properties, and 1,2,4-oxadiazole derivatives have emerged as promising candidates. Notable examples include tioxazafen and flufenoxadiazam, which have utilized 1,2,4-oxadiazole derivatives as the core active structure within numerous agricultural applications.

Recent research has revealed specific examples of 1,2,4-oxadiazole compounds demonstrating exceptional biological activity. A novel series of substituted 1,2,4-oxadiazole-arylsulfonamides has been discovered as selective Carbonic Anhydrase inhibitors with potential application in cancer therapies. Among sixty synthesized compounds, fourteen were able to selectively inhibit human Carbonic Anhydrase at nanomolar, sub-nanomolar, and even picomolar concentration ranges. The most active compound showed inhibition constants of 89 picomolar for human Carbonic Anhydrase nine and 0.75 nanomolar for human Carbonic Anhydrase two.

Structural Classification and Nomenclature

Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds belonging to the azole family with the molecular formula carbon-two hydrogen-two nitrogen-two oxygen. These five-membered heterocyclic compounds contain one oxygen and two nitrogen atoms, and historically, they were also known as furadiazoles. The structural diversity of oxadiazoles is reflected in the existence of four different isomers, each distinguished by the positional arrangement of nitrogen atoms within the ring system.

The four isomers of oxadiazole are systematically classified as 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole are all known and appear in various pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril. The 1,2,3-isomer presents unique challenges due to its instability and tendency to undergo ring-opening to form the diazoketone tautomer, although it does exist within the unusual sydnone motif.

The nomenclature of oxadiazole derivatives follows systematic chemical naming conventions that specify both the position of substituents and the specific isomer involved. For the compound under examination, this compound, the nomenclature indicates that a chloromethyl group is attached at position 3 of the oxadiazole ring, while a trifluoromethyl group is positioned at position 5. This systematic naming approach ensures precise identification of the compound and facilitates clear communication within the scientific community.

| Oxadiazole Isomer | Nitrogen Positions | Alternative Name | Stability | Pharmaceutical Examples |

|---|---|---|---|---|

| 1,2,3-oxadiazole | 1,2,3 | - | Unstable (ring-opening) | Sydnone derivatives |

| 1,2,4-oxadiazole | 1,2,4 | - | Stable | Oxolamine, Fasiplon |

| 1,2,5-oxadiazole | 1,2,5 | Furazan | Stable | Butalamine |

| 1,3,4-oxadiazole | 1,3,4 | - | Stable | Raltegravir, Pleconaril |

Overview of this compound as a Research Focus

The compound this compound represents a sophisticated example of heterocyclic design that incorporates multiple functional groups to achieve specific chemical properties. This compound possesses the molecular formula carbon-four hydrogen-two chlorine-fluorine-three nitrogen-two oxygen, with a molecular weight of 172.49 grams per mole. The structural composition of this molecule reflects careful consideration of both electronic and steric factors that influence its chemical behavior and potential applications.

The presence of both chloromethyl and trifluoromethyl substituents in this compound creates a unique combination of reactive and stabilizing elements. The chloromethyl group at position 3 introduces reactivity that allows for further chemical modifications through nucleophilic substitution reactions. Meanwhile, the trifluoromethyl group at position 5 significantly enhances the lipophilicity and stability of the compound, making it of particular interest in various chemical applications. This combination of functional groups positions the compound as a valuable building block in organic synthesis, particularly in the development of compounds with specific biological activities.

The chemical structure of this compound can be represented through various chemical notation systems. The International Union of Pure and Applied Chemistry name is 3-chloro-5-(trifluoromethyl)-1,2,4-oxadiazole. The compound can be represented through the Simplified Molecular Input Line Entry System notation as carbon-one equals nitrogen-carbon equals nitrogen-oxygen-one chlorine carbon-fluorine-fluorine-fluorine. This systematic representation facilitates database searches and computational modeling studies.

Current research applications of this compound span multiple fields, including pharmaceutical chemistry, agricultural chemistry, and materials science. The compound serves as an important intermediate in synthetic chemistry, particularly in the preparation of more complex heterocyclic structures. Its utility as a building block stems from the reactive chloromethyl group, which can undergo various substitution reactions to introduce diverse functional groups while maintaining the stable oxadiazole core structure.

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C₄H₂ClF₃N₂O | Elemental Analysis |

| Molecular Weight | 172.49 g/mol | Mass Spectrometry |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Limited data available | - |

| Chemical Stability | Enhanced by trifluoromethyl group | Computational prediction |

The research significance of this compound extends beyond its individual properties to its role as a representative example of modern heterocyclic design. The strategic incorporation of halogenated substituents reflects contemporary approaches to drug design and materials science, where fluorine and chlorine atoms are utilized to modulate biological activity, metabolic stability, and physicochemical properties. The compound exemplifies the evolution of oxadiazole chemistry from simple heterocyclic structures to sophisticated molecular architectures designed for specific applications.

属性

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANFFSNPYKTHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215804 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-69-9 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted nitrile oxide with a trifluoromethyl-substituted nitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation to form oxadiazole N-oxides, which may exhibit different chemical properties.

Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at temperatures ranging from room temperature to 80°C.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation Reactions: Oxadiazole N-oxides with altered electronic properties.

Reduction Reactions:

科学研究应用

Chemical Applications

Building Block for Synthesis

- 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole serves as an essential building block in organic synthesis. It is utilized to create more complex fluorinated compounds which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Fluorinated Compounds

- The trifluoromethyl group in the compound significantly increases the lipophilicity and metabolic stability of the resultant compounds. This property is crucial in designing drugs that require prolonged action in biological systems.

Biological Applications

Antimicrobial and Antifungal Properties

- Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activity against various pathogens. This potential makes it a candidate for developing new therapeutic agents.

Mechanism of Action

- The compound interacts with specific molecular targets within pathogens. The trifluoromethyl group enhances its ability to bind to hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its bioactive effects.

Medical Applications

Pharmaceutical Intermediate

- The compound is explored as a pharmaceutical intermediate due to its structural characteristics that allow for modifications leading to new drug candidates. Its properties make it suitable for developing medications that require specific pharmacokinetic profiles.

Industrial Applications

Advanced Materials Development

- In industry, this compound is utilized in the development of advanced materials. Its unique properties contribute to increased thermal stability and resistance to chemical degradation, making it valuable in producing durable materials for various applications.

Case Study: Antimicrobial Activity

In a study published in Bioorganic and Medicinal Chemistry Letters, derivatives of this compound were tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study: Drug Development

Another research effort focused on modifying the compound to enhance its efficacy against fungal infections. The modifications improved its interaction with fungal cell membranes, leading to increased antifungal activity compared to existing treatments.

作用机制

The mechanism of action of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in the compound’s bioactive effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)

- Structure : A phenyl group replaces the trifluoromethylphenyl group at position 5.

- Molecular Weight : 195 g/mol (vs. 262.62 g/mol for the target compound).

- Properties : The absence of the electron-withdrawing trifluoromethyl group reduces polarity and may lower thermal stability.

- Synthesis : Synthesized via reaction of benzamidoxime with chloroacetyl chloride, yielding 80% pure product .

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- Structure : Bromo and fluoro substituents on the phenyl ring.

- Properties: Increased halogen content may enhance electrophilicity and reactivity in cross-coupling reactions.

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole

Functional Group Modifications

Borane Complexes with Quinuclidinylmethyl Substituents

- Example : Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (Compound 57).

- Properties : The quinuclidinylmethyl group enhances receptor binding affinity, as seen in studies targeting α7 nicotinic acetylcholine receptors. Yields range from 31% to 90% depending on substituents .

Melt-Cast Energetic Materials

- Example : Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane.

- The trifluoromethyl group in the target compound could similarly stabilize explosive formulations .

生物活性

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS No: 890095-69-9) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHClFNO. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and metabolic stability, which are crucial for drug design.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that certain oxadiazole derivatives exhibited IC values significantly lower than that of standard chemotherapeutics like doxorubicin against human leukemia cell lines (CEM-13 and U-937) .

- Mechanism of Action : Flow cytometry assays indicated that these compounds act as potent inducers of apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a mechanism involving the activation of apoptotic pathways .

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains:

- Anti-tubercular Activity : A derivative of 1,2,4-oxadiazole was reported to exhibit significant activity against Mycobacterium tuberculosis, with an MIC value indicating its potential as an anti-TB agent .

Table 1: Biological Activity Summary of this compound Derivatives

| Activity Type | Cell Line/Organism | IC Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| U-937 | <0.5 | ||

| Anti-tubercular | Mycobacterium tuberculosis | 0.25 | |

| Antimicrobial | Various Bacterial Strains | Varies |

Case Studies

- Case Study on Apoptosis Induction : In a study involving MCF-7 breast cancer cells, treatment with a specific oxadiazole derivative resulted in increased levels of p53 expression and caspase-3 cleavage, indicating a clear apoptotic response. This suggests that modifications to the oxadiazole structure can enhance its anticancer efficacy .

- Fragment-Based Drug Design : Researchers have utilized fragment-based approaches to synthesize new oxadiazole compounds with improved pharmacokinetic profiles. One compound demonstrated an elimination half-life of 19 minutes and effective solubility, highlighting the potential for further development in drug formulation .

常见问题

Basic: What are the standard synthetic routes for preparing 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole and its derivatives?

Answer:

The synthesis typically involves cyclization reactions using amidoximes or hydroxyimidamides as precursors. Key methodologies include:

- Cyclization with Chloromethylating Agents : Reacting -hydroxyimidamides (e.g., -hydroxy-3-(trifluoromethyl)benzimidamide) with chloromethylating reagents (e.g., chloroacetyl chloride) in anhydrous tetrahydrofuran (THF) or dimethyl ether (DME) under basic conditions (e.g., NaH or CsCO) at 50–80°C .

- Purification : Products are isolated via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization in aqueous acetic acid .

- Yield Optimization : Yields range from 31% to 99%, depending on substituent electronic effects. Electron-deficient aryl groups often require higher temperatures (70–80°C) .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Stretching vibrations for C-Cl (750–780 cm) and C=N (1600–1650 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced: How can researchers resolve discrepancies in biological activity data among structurally similar oxadiazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., aryl vs. heteroaryl at C3/C5) and assess cytotoxicity across cell lines. For example, replacing a 3-phenyl group with a pyridyl moiety enhances apoptosis induction in cancer cells .

- Molecular Docking : Use AutoDock4 to simulate binding to targets like TIP47 (IGF II receptor binding protein). Flexible side-chain docking accounts for receptor adaptability .

- Cross-Validation : Compare computational predictions with in vitro assays (e.g., caspase activation, flow cytometry for cell cycle arrest) .

Advanced: What strategies optimize reaction yields when synthesizing oxadiazole derivatives under varying substituent electronic effects?

Answer:

- Electron-Withdrawing Groups (EWGs) : Use higher temperatures (80°C) and prolonged reaction times (8–12 hours) to overcome reduced nucleophilicity .

- Electron-Donating Groups (EDGs) : Employ milder bases (e.g., CsCO) in polar aprotic solvents (e.g., PEG-400) to avoid side reactions .

- Catalytic Additives : Bleaching Earth Clay (pH 12.5) improves yields in heterocyclic condensations .

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and optimize quenching conditions (ice-water bath) to minimize hydrolysis .

Advanced: How to analyze byproducts in reactions involving this compound and nucleophiles like KCN?

Answer:

- Mechanistic Insight : KCN may induce decyanation, converting nitriles to alkanes via HCN release. For example, 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles react with KCN at 60°C to form acetonitrile derivatives .

- Analytical Techniques :

- LC-MS/GC-MS : Detect transient intermediates (e.g., cyanogen) or alkanes .

- NMR: Identify loss of nitrile carbons (δ 115–120 ppm) and emergence of methylene signals (δ 30–35 ppm) .

- Workflow : Quench reactions at intervals, isolate byproducts via preparative TLC, and characterize structurally .

Advanced: What computational methods predict the binding affinity of oxadiazole derivatives to biological targets like TIP47?

Answer:

- Docking Protocols :

- Covalent Docking : For irreversible inhibitors, simulate covalent adduct formation (e.g., chloromethyl group reacting with cysteine thiols) .

- Dynamic Validation : Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability .

Advanced: How do steric and electronic effects influence the regioselectivity of oxadiazole functionalization?

Answer:

- Steric Effects : Bulky substituents at C5 (e.g., styryl groups) direct electrophilic attacks to C3 due to steric hindrance .

- Electronic Effects : Electron-deficient aryl groups at C3 enhance reactivity toward nucleophiles (e.g., amines, thiols) at the chloromethyl site .

- Case Study : Enantioselective amination using iridium catalysts achieves >97% ee for 3z derivatives by leveraging trifluoromethyl’s electron-withdrawing nature .

Advanced: What are the challenges in scaling up oxadiazole synthesis from milligram to gram quantities?

Answer:

- Purification Bottlenecks : Flash chromatography becomes inefficient at larger scales; switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .

- Exothermic Reactions : Control temperature during chloromethylation (e.g., slow addition of POCl) to prevent decomposition .

- Yield Consistency : Optimize stoichiometry (1:1 molar ratio of amidoxime to acyl chloride) and avoid moisture-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。